molecular formula C10H14N2 B11918243 3-Methyl-2,3-dihydro-1H-indene-1,2-diamine CAS No. 738530-64-8

3-Methyl-2,3-dihydro-1H-indene-1,2-diamine

Cat. No.: B11918243
CAS No.: 738530-64-8
M. Wt: 162.23 g/mol
InChI Key: SFNDECOFAHQSIF-UHFFFAOYSA-N
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Description

The study of 3-Methyl-2,3-dihydro-1H-indene-1,2-diamine is rooted in the broader fields of indene (B144670) and diamine chemistry. Its unique structure, combining a dihydroindene framework with a vicinal diamine functional group, makes it a molecule of interest for various chemical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

738530-64-8

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

3-methyl-2,3-dihydro-1H-indene-1,2-diamine

InChI

InChI=1S/C10H14N2/c1-6-7-4-2-3-5-8(7)10(12)9(6)11/h2-6,9-10H,11-12H2,1H3

InChI Key

SFNDECOFAHQSIF-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C2=CC=CC=C12)N)N

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 2,3 Dihydro 1h Indene 1,2 Diamine and Its Stereoisomers

Established Synthetic Routes to 2,3-Dihydro-1H-indene Derivatives

The foundation of the target molecule is the 2,3-dihydro-1H-indene, or indane, scaffold. Several classical and modern synthetic methods are available for constructing this bicyclic system.

Cyclization-Based Approaches to Dihydroindenes and Related Structures

Intramolecular cyclization reactions are a cornerstone for the formation of the indane ring system. One common approach involves the intramolecular acylation of 3-arylpropanoic acids or their corresponding acid halides. organic-chemistry.org This Friedel-Crafts type reaction, often promoted by strong acids or Lewis acids, effectively closes the five-membered ring to yield an indanone, a key precursor. For instance, the use of ferric chloride (FeCl3) as a catalyst for the cyclization of in situ generated dimethyl acetals of (E)-2-alkylcinnamaldehydes provides a route to 1-methoxy-2-alkyl-1H-indenes, which can be subsequently converted to 2-alkylindanones. organic-chemistry.org

Another strategy involves the palladium-catalyzed tandem intermolecular Suzuki/intramolecular Heck reaction of gem-dibromoolefins, which allows for the modular construction of the methylenindene scaffold. organic-chemistry.org Furthermore, gold(I) catalysis has been employed for the direct Csp3-H activation to synthesize indenes in high yields. researchgate.net The mechanism is proposed to proceed through a nih.gov-hydride shift, generating a gold(I)-carbene that evolves to the indene (B144670) derivative. researchgate.net

Reductive Methodologies for Indenone and Indanone Precursors

Once the indanone precursor is obtained, reductive methods are employed to further elaborate the scaffold. The reduction of the ketone functionality in an indanone can lead to the corresponding indanol. A variety of reducing agents can be used for this transformation, including common hydride reagents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). researchgate.net

Reductive amination of indanones is a particularly relevant strategy for introducing nitrogen-containing functional groups. researchgate.netresearchgate.netmasterorganicchemistry.comyoutube.com This one-pot reaction typically involves the condensation of the ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.comyoutube.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the ketone. masterorganicchemistry.comyoutube.com This method is highly versatile for creating a variety of substituted amines on the indane framework. masterorganicchemistry.com

Strategies for the Introduction of Diamine Functionality

With the indane skeleton in place, the next critical step is the introduction of the 1,2-diamine (vicinal diamine) moiety. This can be achieved through various methods, including direct amination or the transformation of existing nitrogen-containing groups.

Direct Amination Approaches for Vicinal Diamines

The direct installation of two adjacent amino groups onto a carbon-carbon double bond or a pre-functionalized framework is a powerful strategy. Vicinal diamines are crucial structural motifs in many biologically active molecules and are valuable as ligands in catalysis. nih.govnih.gov

Several methods for the synthesis of vicinal diamines have been developed:

Hydroamination of Allylic Amines: Rhodium-catalyzed hydroamination of allylic amines with various amine nucleophiles provides a direct route to unsymmetrical vicinal diamines. nih.govnih.govorganic-chemistry.org This atom-economical approach allows for the coupling of readily available amines and olefins. nih.gov

Alkene Diamination: The direct diamination of alkenes is another important method. This can be achieved using various reagents and catalysts. For example, iron-catalyzed difunctionalization of alkenes can yield primary 2-azidoamines, which are versatile precursors to vicinal diamines. organic-chemistry.orgresearchgate.net Palladium-catalyzed diamination of unactivated alkenes using N-fluorobenzenesulfonimide (NFBS) can generate cyclic diamine derivatives. organic-chemistry.org

Ring-Opening of Aziridines: The ring-opening of activated aziridines with amines, catalyzed by Lewis acids like indium tribromide or scandium triflate, is an effective method for producing vicinal diamines. organic-chemistry.org

An electrochemical approach offers an environmentally friendly alternative for alkene diazidation, which can then be reduced to the vicinal diamine. flintbox.com This method uses electricity and a manganese bromide catalyst under mild conditions. flintbox.com

Transformations of Precursor Nitrogen-Containing Functional Groups

An alternative to direct diamination is the stepwise introduction of the two amino groups through the transformation of other nitrogen-containing functionalities. A common strategy involves the conversion of a diol to a diamine. bohrium.com Another approach is the nitrogen-directed diazidation of alkenes, cyclopropanes, and cyclobutanes, which yields amido azides as orthogonally protected diamines. bohrium.com These can then be selectively deprotected to reveal the vicinal diamine. Aliphatic azides are versatile intermediates in the synthesis of various nitrogen-containing compounds. researchgate.net

Asymmetric Synthesis of Chiral 2,3-Dihydro-1H-indene-1,2-diamine Derivatives

The synthesis of specific stereoisomers of 3-Methyl-2,3-dihydro-1H-indene-1,2-diamine requires asymmetric synthesis techniques. Chiral 1,2-diamines are of significant interest due to their presence in numerous biologically active compounds and their use as chiral ligands and organocatalysts. ua.esnih.govresearchgate.netchemrxiv.org

Strategies for achieving enantioselectivity include:

Asymmetric Catalysis: The use of chiral catalysts in reactions such as hydroamination or diamination can induce stereoselectivity. ua.esnih.govrsc.orgrsc.org For example, a chirally modified aryliodine(I) catalyst has been used for the enantioselective vicinal diamination of styrenes. organic-chemistry.org Nickel-catalyzed enantioselective hydroamidation of alkenyl amides with dioxazolones is another method to produce enantioenriched vicinal diamines. rsc.org

Chiral Resolution: Racemic mixtures of the diamine can be separated into their individual enantiomers through chiral resolution techniques. nih.gov This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by separation and liberation of the enantiomerically pure diamine. nih.gov Molecular imprinting is another technique that has been used for the chiral separation of 1,2-diamines. nih.gov

Asymmetric Reductive Amination: The use of ω-transaminases as biocatalysts for the asymmetric reductive amination of ketones offers a green and highly selective method for synthesizing chiral amines. researchgate.net While their application to bulky substrates can be challenging, protein engineering efforts are underway to improve their catalytic efficiency. researchgate.net

The following table summarizes some of the key reactions and reagents involved in the synthesis of 2,3-dihydro-1H-indene derivatives and the introduction of diamine functionality.

Reaction Type Reagents and Conditions Product Type Reference
Friedel-Crafts Acylation3-Arylpropanoic acid, Lewis Acid (e.g., AlCl₃)Indanone nih.gov
Gold-Catalyzed CyclizationGold(I) catalystIndene researchgate.net
Reductive AminationKetone, Amine, Reducing Agent (e.g., NaBH₃CN)Substituted Amine researchgate.netmasterorganicchemistry.com
Rhodium-Catalyzed HydroaminationAllylic Amine, Amine Nucleophile, Rh-catalystVicinal Diamine nih.govnih.gov
Alkene DiazidationAlkene, NaN₃, Oxidant1,2-Diazide flintbox.com
Asymmetric DiaminationAlkene, Chiral Catalyst, Nitrogen SourceChiral Vicinal Diamine organic-chemistry.orgrsc.org
Chiral ResolutionRacemic Diamine, Chiral Resolving AgentEnantiomerically Pure Diamine nih.gov

Chiral Auxiliary-Based Approaches

The use of chiral auxiliaries represents a classical yet effective strategy for the asymmetric synthesis of chiral molecules. In the context of this compound, a chiral auxiliary can be temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key bond-forming reaction. This approach relies on the steric and electronic properties of the auxiliary to favor the formation of one diastereomer over another.

One common strategy involves the use of a chiral amine or alcohol to form a temporary amide or ester linkage with a precursor molecule. For instance, a chiral amine could be reacted with an indanone derivative to form a chiral enamine or imine. Subsequent diastereoselective transformations, such as alkylation or reduction, are then guided by the chiral auxiliary. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched diamine. The choice of the chiral auxiliary is critical and often requires empirical screening to achieve high diastereoselectivity.

Asymmetric Catalysis in Chiral Diamine Synthesis

Asymmetric catalysis has emerged as a powerful and atom-economical tool for the synthesis of chiral compounds, including 1,2-diamines. rsc.orgua.es This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Both transition metal catalysis and organocatalysis have been successfully employed in the synthesis of chiral diamines. ua.es

Transition Metal-Catalyzed Asymmetric Transformations

Transition metals such as palladium, rhodium, and nickel are highly effective catalysts for a variety of asymmetric transformations that can be applied to the synthesis of chiral diamines. researchgate.net These methods often involve the formation of a metal-chiral ligand complex that orchestrates the stereochemical outcome of the reaction.

For example, palladium-catalyzed asymmetric allylic amination of a suitable indene-derived substrate can be a viable route. In this scenario, a prochiral allylic substrate is reacted with a nitrogen source in the presence of a palladium catalyst and a chiral phosphine (B1218219) ligand. The chiral ligand environment around the palladium center dictates the facial selectivity of the nucleophilic attack, leading to the formation of one enantiomer of the diamine precursor in excess.

Rhodium-catalyzed asymmetric hydrogenation of a prostereogenic enamine or imine derived from a 3-methyl-1H-inden-2-amine precursor is another powerful strategy. rsc.org Chiral rhodium-diphosphine complexes, such as those derived from BINAP or DuPhos, are known to be highly effective in inducing high enantioselectivity in such reductions.

Nickel catalysis, while perhaps less common than palladium or rhodium in this specific context, offers unique reactivity and can be employed in reductive coupling reactions or cross-coupling reactions to construct the chiral diamine framework.

Organocatalytic Methodologies for Enantioselective Synthesis

In recent years, organocatalysis has gained significant traction as a complementary approach to metal catalysis for asymmetric synthesis. princeton.edu Organocatalysts are small, chiral organic molecules that can activate substrates through various mechanisms, such as iminium ion or enamine formation. princeton.edu

For the synthesis of chiral 1,2-diamines, organocatalytic methods like the asymmetric Mannich reaction can be employed. nih.gov In this reaction, a chiral amine catalyst, often derived from proline or a cinchona alkaloid, can catalyze the reaction between an imine and a nucleophile, such as a ketone or an aldehyde, to generate a β-amino carbonyl compound with high enantioselectivity. This intermediate can then be further elaborated to the desired diamine. The development of novel organocatalysts continues to expand the scope and efficiency of these transformations.

Diastereoselective Synthetic Pathways

Diastereoselective synthesis is a powerful strategy for controlling the relative stereochemistry of multiple stereocenters in a molecule. nih.gov This approach is particularly relevant for the synthesis of specific diastereomers of this compound.

A common strategy involves the use of a substrate that already contains a stereocenter, which then directs the formation of a new stereocenter. For example, starting with an enantiomerically pure 3-methyl-1-indanone (B1362706), a diastereoselective reduction of the ketone can be achieved using a bulky reducing agent. The existing methyl group will sterically hinder one face of the carbonyl group, leading to the preferential formation of one diastereomer of the corresponding alcohol. This alcohol can then be converted to the amine, and subsequent introduction of the second amine group can be controlled to yield the desired diastereomer of the diamine.

Another approach involves the diastereoselective addition of a nucleophile to a chiral imine or enamine derived from a 3-methyl-1-indanone precursor. The stereochemical outcome of the addition is influenced by the existing stereocenter, leading to the formation of one diastereomer in excess.

Novel Synthetic Approaches and Methodological Advancements

The field of organic synthesis is constantly evolving, with new methodologies being developed to improve efficiency, selectivity, and sustainability.

Microwave-Assisted Synthesis in Dihydroindene Chemistry

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. nih.govat.ua The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and purities compared to conventional heating methods. mdpi.comscielo.org.za

In the context of dihydroindene chemistry, microwave-assisted synthesis has been successfully applied to various reactions, including palladium-catalyzed intramolecular oxidative coupling to form indole (B1671886) derivatives. rsc.orgmdpi.com This technique can be particularly beneficial for steps in the synthesis of this compound that are sluggish under conventional heating. For example, the formation of heterocyclic rings or the installation of functional groups can often be expedited using microwave irradiation. The ability to rapidly screen reaction conditions makes microwave synthesis a powerful tool for optimizing synthetic routes. mdpi.com

Photoredox Catalysis for Amidoamination Reactions

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-nitrogen bonds. A notable advancement in this area is the cobalt-promoted photoredox 1,2-amidoamination of alkenes, which enables the synthesis of unsymmetrical vicinal diamines. acs.org This methodology allows for the formation of two new C(sp³)–N bonds in a single step. acs.org

The reaction mechanism is proposed to initiate with the single electron transfer (SET) from an excited iridium(III) photocatalyst to an N-(sulfonamido)pyridin-1-ium salt. This generates an N-(sulfonamido)pyridine radical, which then adds to the alkene. The subsequent steps involve cobalt-mediated processes to complete the diamination. acs.org

While the direct amidoamination of 3-methyl-1H-indene using this specific method has not been explicitly detailed, the reaction has been successfully applied to a range of internal alkenes, suggesting its potential applicability for the synthesis of this compound. The reaction demonstrates good functional group tolerance and selectivity for the 1,2-amidoamination product over other potential side reactions. acs.org For instance, the reaction with 1,3-dienes selectively yields the 1,2-amidoamination product. acs.org

Key features of this photoredox approach are summarized in the table below.

FeatureDescriptionSource
Catalyst System Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (photocatalyst) and Co(OAc)₂ (promoter) acs.org
Reactants Alkenes, N-(sulfonamido)pyridin-1-ium salts, and free amines acs.org
Key Intermediate N-(sulfonamido)pyridine radical acs.org
Selectivity High selectivity for 1,2-amidoamination acs.org
Scope Broad applicability to terminal, internal, and 1,1-disubstituted alkenes acs.org

Sustainable and Green Chemistry Approaches (e.g., Deep Eutectic Solvents)

In the pursuit of more environmentally benign synthetic methods, deep eutectic solvents (DESs) have garnered significant attention as a sustainable alternative to conventional organic solvents. mendeley.comrsc.org DESs are mixtures of two or more components, which, at a particular molar ratio, form a eutectic mixture with a melting point significantly lower than that of the individual components. nih.gov They are characterized by low vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. rsc.orgnih.gov

The use of DESs in organic synthesis aligns with the principles of green chemistry by reducing pollution and enhancing reaction efficiency. rsc.org Although a specific method for the synthesis of this compound in a deep eutectic solvent has not been prominently reported, the potential for their application is considerable. For instance, DESs have been successfully employed as a sustainable medium for radical-mediated C-C bond formation reactions. mendeley.com An iron-catalyzed radical conjugate addition to olefins has been demonstrated in a choline (B1196258) chloride/ethylene glycol-based DES, showcasing the potential of these solvents to facilitate radical reactions under mild conditions. mendeley.com

Given that the photoredox amidoamination described in the previous section involves radical intermediates, exploring the use of a DES as the reaction medium could be a promising avenue for a greener synthesis of the target diamine. The properties of DESs make them an attractive option for developing more sustainable synthetic protocols. rsc.orgnih.govnih.govncku.edu.tw

The general advantages of using deep eutectic solvents in chemical synthesis are highlighted in the table below.

PropertyAdvantage in SynthesisSource
Low Volatility Reduced solvent loss and air pollution rsc.org
Tunability Physicochemical properties can be tailored by varying components and molar ratios rsc.org
High Solubilizing Power Can dissolve a wide range of reactants, including metal salts and organic compounds rsc.orgnih.gov
Biodegradability Many DESs are derived from natural and renewable resources, enhancing their green credentials nih.govncku.edu.tw
Recyclability Can often be recycled and reused, reducing waste nih.gov

Chemical Reactivity and Transformations of 3 Methyl 2,3 Dihydro 1h Indene 1,2 Diamine

Reactions Involving Amine Functionalities

The presence of two primary amine groups on adjacent carbons is a key feature of 3-Methyl-2,3-dihydro-1H-indene-1,2-diamine, making it a valuable chiral building block, particularly in the synthesis of ligands for asymmetric catalysis. nih.govbyjus.comresearchgate.net

Derivatization Strategies for Functionalization and Ligand Preparation

The vicinal diamine motif is a common feature in chiral ligands used in a multitude of asymmetric transformations. The derivatization of these amine groups is a crucial step in tailoring the steric and electronic properties of the resulting ligands to achieve high enantioselectivity in catalytic reactions. researchgate.netrsc.orgnih.gov

Common derivatization strategies for vicinal diamines, which can be applied to this compound, include the formation of amides, sulfonamides, and Schiff bases. For instance, reaction with acyl chlorides or anhydrides would yield the corresponding N,N'-diacyl derivatives. Similarly, treatment with sulfonyl chlorides in the presence of a base would lead to the formation of N,N'-disulfonylated products.

The condensation of the diamine with aldehydes or ketones results in the formation of chiral Schiff base ligands. These ligands, often with a C2 symmetry, are pivotal in coordinating with metal centers to create effective asymmetric catalysts for reactions such as reductions, oxidations, and carbon-carbon bond-forming reactions. nih.govresearchgate.net For example, the reaction with salicylaldehyde (B1680747) derivatives can produce tetradentate salen-type ligands.

Table 1: Examples of Derivatization Reactions for Ligand Preparation

ReagentProduct TypePotential Application
Acyl Chloride (e.g., Benzoyl chloride)N,N'-Diacyl diamineChiral auxiliary, Ligand for catalysis
Sulfonyl Chloride (e.g., Tosyl chloride)N,N'-Disulfonyl diamineChiral ligand for catalysis
Aldehyde (e.g., Salicylaldehyde)Schiff Base (Salen-type ligand)Asymmetric catalysis (e.g., epoxidation)

N-Substitution Reactions of the Diamine Moiety

N-substitution reactions introduce alkyl or aryl groups onto the nitrogen atoms of the diamine, further diversifying the range of accessible ligands and intermediates. A common method for N-alkylation is the reaction with alkyl halides. However, this can sometimes lead to over-alkylation.

Reductive amination offers a more controlled approach to N-alkylation. This two-step, one-pot process involves the initial formation of a Schiff base with an aldehyde or ketone, followed by in-situ reduction with a reducing agent like sodium borohydride (B1222165) to yield the N-alkylated product.

Another important N-substitution is N-arylation, which can be achieved through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between the diamine and aryl halides or triflates, leading to the synthesis of N,N'-diaryl-1,2-diamines. These derivatives are valuable ligands for various cross-coupling reactions.

Reactivity of the Dihydroindene Core

The dihydroindene core consists of a benzene (B151609) ring and a cyclopentene (B43876) moiety, each with distinct reactivity patterns.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The benzene ring of the dihydroindene core can undergo electrophilic aromatic substitution (EAS) reactions. The substituents on the ring, namely the alkyl group (from the fused cyclopentene) and the amino groups, will direct the position of substitution. Both alkyl and amino groups are activating and ortho-, para-directing. rsc.orgwikipedia.orgrsc.org Therefore, incoming electrophiles will preferentially add to the positions ortho and para to these activating groups.

Common EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group onto the aromatic ring.

Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3) results in the substitution of a hydrogen atom with a halogen.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring using an alkyl halide or acyl halide with a Lewis acid catalyst. byjus.commasterorganicchemistry.comucalgary.ca However, the presence of the amine groups can complicate these reactions as they can coordinate with the Lewis acid catalyst, deactivating the ring. ucalgary.ca Protection of the amine groups is often necessary before carrying out Friedel-Crafts reactions.

Nucleophilic aromatic substitution (NAS) on the benzene ring is less common and generally requires the presence of strong electron-withdrawing groups on the ring, which are absent in this molecule.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄Nitro-substituted derivative
BrominationBr₂, FeBr₃Bromo-substituted derivative
Friedel-Crafts AcylationRCOCl, AlCl₃ (with protected amines)Acyl-substituted derivative

Transformations of the Cyclopentene Moiety

The cyclopentene ring in the dihydroindene structure is a strained five-membered ring and can undergo reactions that relieve this strain.

One potential transformation is ring-opening metathesis polymerization (ROMP) if the cyclopentene ring were unsaturated. However, in the dihydroindene system, the cyclopentene is saturated. Transformations would likely involve functionalization of the existing C-H bonds or, under more forcing conditions, ring-opening reactions.

For instance, radical-mediated reactions could lead to functionalization at the benzylic positions. Under specific catalytic conditions, ring-opening of the cyclopentane (B165970) ring could occur, though this is a less common transformation for this stable fused system. rsc.orgrsc.org More synthetically relevant might be stereoselective functionalization of the cyclopentane ring, for example, through directed C-H activation, to introduce further stereocenters.

Stereochemical Stability and Interconversions

This compound possesses multiple stereocenters, leading to the existence of several stereoisomers. The relative stereochemistry of the methyl and amine groups on the cyclopentane ring is crucial for its application in asymmetric synthesis.

The five-membered ring of the indane system is not planar and exists in an envelope or twist conformation. The substituents can adopt either axial or equatorial-like positions. The thermodynamic stability of a particular diastereomer will depend on the steric interactions between the substituents. Generally, conformations that minimize steric strain, such as those where bulky groups occupy equatorial-like positions, are more stable. libretexts.orgopenstax.org

Interconversion between diastereomers would require breaking and reforming of covalent bonds and is therefore not a simple conformational change. Epimerization at one of the stereocenters could potentially occur under basic or acidic conditions, particularly at the carbon bearing the amine group. However, the stereochemical integrity of such chiral diamines is generally considered to be robust under standard conditions used for ligand synthesis and catalysis. The conformational analysis of similar 1,2-disubstituted cyclohexanes shows a strong preference for diequatorial arrangements to minimize steric interactions. libretexts.orgopenstax.orgyoutube.comsapub.org A similar principle would apply to the cyclopentane ring in the indane system, influencing the preferred conformation and the relative stability of the diastereomers.

Epimerization and Racemization Studies

While no specific studies on the epimerization or racemization of this compound have been found, the stereochemical stability of vicinal diamines is a subject of interest in organic synthesis. nih.govnih.gov Epimerization involves the change in configuration at one of several stereogenic centers in a molecule, while racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers.

For this compound, epimerization could theoretically occur at any of its three chiral centers (C1, C2, and C3) under conditions that facilitate the temporary breaking and reforming of a bond at the chiral center. This can be promoted by heat or by acidic or basic catalysts. For instance, a mechanism involving the formation of a transient planar intermediate, such as an imine or an enamine, could lead to the loss of stereochemical information at the adjacent carbon atom.

Racemization would occur if all chiral centers in a sample of a single enantiomer were to epimerize to form an equal amount of the corresponding enantiomer. Given the multiple chiral centers in this compound, complete racemization would require the inversion of all three centers. It is more likely that partial epimerization at one or two centers would lead to the formation of diastereomers rather than a complete racemic mixture.

In the context of synthesizing vicinal diamines, some modern catalytic methods, such as rhodium-catalyzed hydroamination, have been shown to proceed without epimerization at existing chiral centers, highlighting the possibility of controlling stereochemistry during synthesis. nih.gov

Diastereomeric Transformations

This compound has three chiral centers, which means it can exist as a number of stereoisomers. The maximum number of possible stereoisomers can be calculated using the 2^n rule, where n is the number of chiral centers. In this case, there are 2^3 = 8 possible stereoisomers. These stereoisomers exist as pairs of enantiomers, and the relationship between non-mirror image stereoisomers is that of diastereomers.

The table below illustrates the possible combinations of stereochemical configurations (using the R/S notation as an example) for the three chiral centers (C1, C2, and C3). Each row represents a unique stereoisomer.

StereoisomerConfiguration at C1Configuration at C2Configuration at C3Relationship to Others
1RRREnantiomer of 2
2SSSEnantiomer of 1
3RRSEnantiomer of 4
4SSREnantiomer of 3
5RSREnantiomer of 6
6SRSEnantiomer of 5
7RSSEnantiomer of 8
8SRREnantiomer of 7

This table represents a theoretical illustration of the possible stereoisomers. The actual assignment of R/S labels would require detailed spectroscopic analysis.

Diastereomeric transformations involve the conversion of one diastereomer into another. This can occur through epimerization at one or more, but not all, of the chiral centers. For example, if isomer 1 (R,R,R) were to undergo epimerization only at the C3 position, it would be transformed into isomer 3 (R,R,S). Such transformations are often driven by thermodynamics, leading to the formation of the most stable diastereomer.

It is important to note that without experimental data, any discussion of the relative stabilities and the ease of diastereomeric transformations for this compound remains speculative.

Coordination Chemistry and Ligand Design with 3 Methyl 2,3 Dihydro 1h Indene 1,2 Diamine

Chiral 1,2-Diamine Ligands in Metal Complexation

Chiral 1,2-diamines are a privileged class of ligands in coordination chemistry and asymmetric catalysis. Their ability to form stable five-membered chelate rings with metal ions is a key feature that underpins their widespread use. The substituents on the diamine backbone can be systematically modified to fine-tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

The two nitrogen atoms of a 1,2-diamine ligand typically coordinate to a metal center in a bidentate fashion, forming a stable five-membered ring. This chelation restricts the rotational freedom of the ligand, leading to a well-defined chiral environment around the metal. The coordination of 3-Methyl-2,3-dihydro-1H-indene-1,2-diamine to a metal center would result in a puckered chelate ring, with the conformation being influenced by the cis or trans relationship of the amino groups and the methyl group on the indane scaffold.

The resulting metal complexes can adopt various coordination geometries depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. For instance, with late transition metals like palladium(II), square planar geometries are common. In the case of ruthenium(II) or rhodium(III), octahedral geometries are typically observed, where the diamine ligand occupies two coordination sites. researchgate.netias.ac.in The rigid indane backbone of this compound is expected to enforce a specific conformation of the chelate ring, which can lead to highly organized and predictable chiral pockets around the metal center. This rigidity is often a desirable feature in ligand design as it can enhance enantioselectivity in catalytic processes.

N-Heterocyclic carbenes (NHCs) have gained prominence as ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and the formation of robust metal-carbon bonds. beilstein-journals.org Chiral NHC ligands are particularly sought after for asymmetric catalysis. A common strategy for the synthesis of chiral NHCs involves the use of a chiral diamine as a precursor.

The synthesis of an NHC ligand derived from this compound would typically involve a multi-step sequence. The first step is the condensation of the diamine with glyoxal (B1671930) to form a diimine. This is followed by reaction with paraformaldehyde and chlorotrimethylsilane, a method that has proven effective for the synthesis of various imidazolium (B1220033) salts, which are the direct precursors to NHCs. beilstein-journals.org The deprotonation of the resulting imidazolium salt with a strong base yields the free carbene, which can then be coordinated to a metal center. The rigid and sterically defined backbone of the indane moiety is expected to translate into a well-defined chiral environment in the resulting NHC ligand and its metal complexes.

Table 1: General Synthetic Route for Chiral NHC Precursors

Step Reactants Product Purpose
1 Chiral 1,2-diamine, Glyoxal Diimine Formation of the N-C-C-N backbone
2 Diimine, Paraformaldehyde, Chlorotrimethylsilane Imidazolium salt (NHC precursor) Cyclization to form the imidazolium ring

This synthetic approach allows for the introduction of various substituents on the nitrogen atoms of the diamine prior to cyclization, offering a modular way to tune the steric and electronic properties of the NHC ligand. youtube.com

Formation and Characterization of Metal-Diamine Complexes

The formation of metal complexes with this compound can be achieved by reacting the ligand with a suitable metal precursor. The characterization of these complexes typically involves a combination of spectroscopic techniques and single-crystal X-ray diffraction to elucidate their structure and bonding.

Ruthenium complexes bearing chiral diamine ligands have been extensively studied as catalysts for a variety of transformations, including asymmetric hydrogenation and transfer hydrogenation of ketones and imines. researchgate.net The reaction of this compound with a ruthenium precursor such as [RuCl2(p-cymene)]2 would be expected to yield a mononuclear ruthenium(II) complex of the type [RuCl(diamine)(p-cymene)]Cl. nih.gov

The characterization of such a complex would involve:

¹H NMR Spectroscopy: To confirm the coordination of the diamine ligand by observing shifts in the proton signals, particularly those of the N-H protons and the protons on the indane backbone.

Mass Spectrometry: To determine the molecular weight of the complex and confirm its composition.

Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies, such as the N-H stretching and bending modes, which would be altered upon coordination to the metal.

Table 2: Expected Spectroscopic Data for a [Ru(II)(this compound)(p-cymene)Cl]Cl Complex

Technique Expected Observation
¹H NMR Downfield shift of N-H protons, distinct signals for the indane and p-cymene (B1678584) protons.
ESI-MS A peak corresponding to the [M-Cl]⁺ cation.

The synthesis of related ruthenium(II) polypyridyl complexes often involves the initial synthesis of a diamine-functionalized ligand, which is then reacted with a ruthenium precursor. mdpi.com

Rhodium complexes containing chiral diamine ligands are also highly effective catalysts, particularly in asymmetric hydrogenation reactions. The reaction of this compound with a rhodium precursor like [Rh(COD)Cl]2 (COD = 1,5-cyclooctadiene) in the presence of a halide abstractor such as AgBF4 would likely lead to the formation of a cationic rhodium(I) complex, [Rh(diamine)(COD)]BF4. Alternatively, reaction with rhodium(III) precursors like RhCl3·3H2O can yield octahedral Rh(III) complexes. uaeh.edu.mx

Characterization of these rhodium complexes would be similar to that of the ruthenium complexes, with ¹H NMR, ¹³C NMR, and mass spectrometry being key techniques. nih.gov For rhodium complexes, ¹⁰³Rh NMR could also be employed to provide further insight into the electronic environment of the metal center. The coordination of the diamine ligand to rhodium(III) has been shown to result in stable complexes with well-defined geometries. ias.ac.in

Table 3: Representative Characterization Data for Rhodium(III)-Diamine Complexes

Complex Type ¹H NMR Signals (ppm) Key IR Bands (cm⁻¹)
[Rh(diamine)Cl3] Broad signals for NH₂, distinct aromatic/aliphatic protons ν(N-H) ~3200-3100, ν(Rh-Cl) ~340-300

The synthesis of supramolecular rhodium(III) complexes has also been explored, where diamine-like ligands are used to construct intricate architectures. core.ac.uk

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the use of chiral ligands can render these processes enantioselective. Chiral diamine ligands are effective in various palladium-catalyzed reactions. The reaction of this compound with a palladium(II) precursor such as PdCl2 or [PdCl2(cod)] would be expected to form a square planar complex of the type [PdCl2(diamine)]. materialsciencejournal.org

The characterization of such a palladium complex would rely on:

¹H and ¹³C NMR Spectroscopy: To elucidate the structure of the complex in solution.

IR Spectroscopy: To observe the coordination-induced shifts in the N-H vibrational bands.

UV-Vis Spectroscopy: To study the electronic transitions within the complex.

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

The synthesis of palladium complexes with chiral di-N-heterocyclic carbene ligands derived from diamines has been reported, highlighting the utility of these precursors in generating catalytically active species. york.ac.uk

Table 4: General Properties of [Pd(II)(diamine)Cl₂] Complexes

Property Typical Value/Observation
Geometry Square Planar
¹H NMR Diamagnetic signals, downfield shift of NH protons
IR (cm⁻¹) ν(Pd-N) ~500-400, ν(Pd-Cl) ~350-300

These palladium complexes are often used as pre-catalysts in reactions such as the intramolecular α-arylation of amides. nih.gov

Cobalt Complexes

Chiral diamines like (S,S)-1,2-diphenylethylenediamine ((S,S)-dpen) react with cobalt(II) sources in the presence of an oxidant (typically air) to form stable, octahedral Co(III) complexes. nih.gov The synthesis often involves charcoal to catalyze the isomerization to the thermodynamically most stable diastereomer. nih.gov The resulting tris(diamine)cobalt(III) complexes, such as [Co((S,S)-dpen)₃]³⁺, are chiral-at-metal, meaning the arrangement of the achiral ligands around the metal center creates a stereogenic center, designated by the stereochemical descriptors Λ (lambda) for a left-handed helical twist and Δ (delta) for a right-handed twist. nih.govnih.govresearchgate.net

Given its structure, this compound would act as a bidentate ligand, chelating to the cobalt center through its two nitrogen atoms to form a stable five-membered ring. It is expected that it would form similar tris(diamine)cobalt(III) complexes, [Co(this compound)₃]³⁺. The stereochemistry of the ligand would direct the formation of specific diastereomers of the cobalt complex. These types of complexes are of significant interest as they can serve as chiral hydrogen bond donor catalysts in enantioselective organic synthesis. nih.govacs.org The N-H groups of the coordinated diamine ligands can activate substrates through hydrogen bonding in the second coordination sphere. nih.gov

Table 1: Representative Chiral Cobalt-Diamine Complexes and Their Properties

ComplexCobalt Oxidation StateCoordination GeometryKey Features
[Co(en)₃]³⁺+3OctahedralPrototypical tris(diamine)cobalt complex; exists as stable Λ and Δ enantiomers. nih.govresearchgate.netncert.nic.in
[Co((S,S)-dpen)₃]³⁺+3OctahedralUsed as a chiral hydrogen bond donor catalyst; diastereomers (Λ and Δ) can be synthesized. nih.govnih.gov
[Co((R,R)-dpen)(salicylaldehyde)₂]⁺+3OctahedralActs as a bifunctional chiral catalyst for kinetic resolution of epoxides. nih.gov

Nickel Complexes

Specific research on nickel complexes of this compound is not prominent in the literature. However, nickel readily forms complexes with a variety of chiral diamine ligands. Typically, nickel(II) forms square planar or octahedral complexes with 1,2-diamines.

For instance, with a 1:2 metal-to-ligand ratio, nickel(II) can form square planar [Ni(diamine)₂]²⁺ complexes. With the addition of coordinating anions or solvent molecules, six-coordinate octahedral species like [Ni(diamine)₂(X)₂] can be formed. mdpi.comresearchgate.net The use of chiral N,N'-dimethyl-1,2-diphenylethylene-1,2-diamine (DMPEDA) and its derivatives in complex with nickel has proven effective for catalyzing asymmetric alkyl-alkyl cross-coupling reactions. nih.govorgsyn.org In these catalytic systems, the chiral diamine ligand creates a chiral environment around the nickel center, enabling enantioselective bond formation. nih.gov

It is anticipated that this compound would coordinate to Ni(II) to form similar square planar or octahedral complexes. The steric profile of the indane backbone would influence the geometry and stability of these complexes, as well as their catalytic activity in asymmetric transformations. The preference for a specific geometry can sometimes be tuned by solvent choice. mdpi.com

Table 2: Examples of Nickel Complexes with Chiral Diamine and Related Ligands

Complex TypeNickel Oxidation StateTypical GeometryApplication
[Ni(chiral diamine)₂]²⁺+2Square PlanarPrecursors for catalysts. mdpi.com
[Ni(chiral diamine)X₂]+2Square PlanarCatalysts for cross-coupling reactions. nih.govorgsyn.org
[Ni(chiral diamine)₃]²⁺+2OctahedralStudied for stereochemical properties. researchgate.netmdpi.com
[(tBuCCeth)NiCl(PMe₃)]⁺+2Distorted Square PlanarModel for chelating NHC-nickel complexes. york.ac.uk

Yttrium Complexes

The synthesis and characterization of yttrium complexes specifically with this compound have not been reported. Yttrium chemistry often involves organometallic species, and nitrogen-based ligands are widely used to support yttrium centers in various catalytic applications. acs.org

Research in this area has often focused on developing chiral ligands that can effectively control the stereochemistry of reactions catalyzed by the yttrium center. For example, a chiral tridentate amido-indenyl ligand, synthesized from indene (B144670) and enantiopure 1,2-cyclohexanediamine, was used to create a chiral yttrium complex. rsc.orgnih.gov This complex demonstrated high efficiency and enantioselectivity in the intramolecular hydroamination of non-activated olefins. rsc.orgnih.gov Another strategy involves using chiral salen-type ligands to form dimeric yttrium complexes that are active in the asymmetric ring-opening of meso-aziridines. rsc.org

Based on these examples, this compound could potentially be used to synthesize chiral yttrium complexes. The diamine could be part of a larger, multidentate ligand framework, possibly incorporating the indane structure itself as a component of the ligand. Such complexes would likely be active in asymmetric catalysis, such as hydroamination or polymerization reactions. acs.org

Gold Complexes

There is a notable absence of literature on gold complexes formed with this compound. The coordination chemistry of gold is dominated by Au(I) and Au(III) oxidation states. Chiral gold(I) complexes are typically linear and two-coordinate, which presents a challenge for inducing enantioselectivity. nih.gov To overcome this, bulky chiral ligands, such as phosphines, are often employed to create a defined chiral pocket around the metal center. mdpi.comrsc.org

Chiral gold(III) complexes, with their square planar geometry, are considered more suitable for promoting chiral induction. nih.gov However, the synthesis of stable, well-defined chiral Au(III) complexes remains an active area of research. While direct coordination of a simple chiral diamine to gold is not a common strategy for catalysis, chiral diamines can be incorporated into more complex ligand structures, such as chiral N-heterocyclic carbenes (NHCs) or phosphine (B1218219) ligands, which then coordinate to the gold center. mdpi.comtandfonline.com For instance, chiral (acyclic diaminocarbene)gold(I) complexes have been used in challenging enantioselective tandem reactions. mdpi.com

Therefore, while a simple [Au(diamine)Xₙ] complex with this compound is not expected to be a primary focus, the diamine could serve as a chiral backbone for the synthesis of more elaborate ligands tailored for asymmetric gold catalysis.

Structure-Reactivity Relationships in Chiral Metal-Diamine Complexes

The relationship between the structure of a chiral metal-diamine complex and its reactivity is a cornerstone of asymmetric catalysis. The efficacy of these complexes in inducing enantioselectivity is governed by a delicate interplay of steric and electronic factors originating from the metal center, the chiral ligand, and the substrates.

A key principle is the creation of a "chiral pocket" around the metal's active site. nih.gov The chiral diamine ligand dictates the three-dimensional space where the substrate binds and the reaction occurs. The conformation of the chelate ring (the five-membered ring formed by the diamine and the metal) and the orientation of substituents on the diamine backbone are critical. For 1,2-diamines, the chelate ring adopts a puckered conformation (λ or δ), and the substituents can be in either axial or equatorial positions. This arrangement creates distinct steric environments in the four quadrants around the metal's coordination plane, forcing the incoming substrate to adopt a specific orientation to minimize steric hindrance, thus leading to the preferential formation of one enantiomer of the product.

The nature of the metal itself is also crucial. The geometry (e.g., octahedral for Co(III), square planar for Ni(II)), Lewis acidity, and redox properties of the metal influence the reaction mechanism and the catalyst's activity. For instance, in some cobalt(III) diamine complexes, catalysis occurs via hydrogen bonding from the ligand's N-H groups (second coordination sphere catalysis), as the Co(III) center is substitution-inert. nih.gov In contrast, nickel(II)-diamine catalysts often involve direct substrate coordination to the metal center, participating in redox cycles. nih.gov

Furthermore, the concept of "chiral-at-metal" complexes, where the metal itself is the sole stereogenic center, has gained prominence. nih.gov In these systems, even achiral ligands can be arranged helically around a metal to create a chiral catalyst (e.g., Λ-[Co(en)₃]³⁺). researchgate.net The reactivity and selectivity of such a complex are directly tied to the absolute configuration at the metal center. The interplay between ligand chirality and metal-centered chirality in complexes with chiral diamines can lead to either cooperative or antagonistic effects, providing a mechanism for fine-tuning the catalyst's performance.

Applications in Asymmetric Catalysis

Enantioselective Transformations Mediated by 3-Methyl-2,3-dihydro-1H-indene-1,2-diamine Ligands

A comprehensive review of available scientific literature was conducted to identify specific instances of enantioselective transformations catalyzed by complexes of this compound. The following sections detail the findings for several key asymmetric reactions.

The Michael addition is a fundamental carbon-carbon bond-forming reaction, and its asymmetric variant is a powerful tool for constructing chiral molecules. researchgate.net Organocatalysts and metal complexes derived from various chiral diamines have been shown to be effective in promoting the enantioselective conjugate addition of nucleophiles to α,β-unsaturated compounds. mdpi.combeilstein-journals.org

However, a specific search of the scientific literature did not yield documented examples or detailed research findings where ligands based on This compound were employed to mediate asymmetric Michael addition reactions.

Asymmetric hydrogenation and transfer hydrogenation are pivotal industrial processes for the synthesis of chiral alcohols and amines from prochiral ketones and imines. ajchem-b.commdpi.com Ruthenium, rhodium, and iridium complexes featuring chiral diamine ligands are among the most successful catalysts for these transformations. ajchem-b.com

Despite the prevalence of chiral diamines in this field, dedicated studies detailing the application of This compound as a ligand in either asymmetric hydrogenation or transfer hydrogenation were not found in the surveyed literature.

The catalytic asymmetric allylic amination (AAA) provides a direct route to valuable chiral allylic amines, which are important building blocks in synthetic chemistry. acsgcipr.org This reaction typically involves a transition metal catalyst, often palladium or iridium, coordinated to a chiral ligand to control the stereochemical outcome. acsgcipr.orgua.es

A review of the existing research reveals no specific reports on the use of This compound as a ligand in mediating asymmetric allylic amination reactions.

Stereoselective cyclization reactions are crucial for the synthesis of complex cyclic and polycyclic architectures found in many natural products and pharmaceuticals. Chiral catalysts are often employed to control the formation of multiple stereocenters in a single step.

There is a lack of specific studies in the scientific literature that demonstrate the use of This compound as a catalyst or ligand for promoting stereoselective cyclization reactions.

The direct functionalization of C-H bonds through asymmetric C-H insertion reactions represents a highly atom-economical and efficient strategy for synthesizing complex chiral molecules. nih.gov This advanced method often relies on potent rhodium or copper catalysts bearing sophisticated chiral ligands.

No research articles or data were identified that specifically describe the application of This compound in catalyzing asymmetric C-H insertion reactions.

Evaluation of Catalyst Efficiency, Selectivity, and Substrate Scope

The evaluation of a catalyst's performance is critical for its practical application. This involves a detailed investigation of its efficiency (in terms of turnover number and frequency), its selectivity (enantio- and diastereoselectivity), and the range of substrates it can effectively transform.

Given the absence of specific research findings for the application of This compound in the aforementioned catalytic transformations, no data is available to populate tables concerning its efficiency, selectivity, or substrate scope. Future research would be necessary to establish a performance profile for catalysts derived from this ligand in each of the specified asymmetric reactions.

Mechanistic Investigations of Reactions Involving 3 Methyl 2,3 Dihydro 1h Indene 1,2 Diamine

Computational Studies on Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating reaction mechanisms, predicting the stability of intermediates, and understanding the energetics of transition states. Although specific DFT studies on 3-Methyl-2,3-dihydro-1H-indene-1,2-diamine are scarce, we can infer potential reaction pathways by examining research on analogous indane and diamine systems.

Density Functional Theory (DFT) Calculations for Transition States and Intermediates

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification and characterization of transition states and intermediates. For reactions involving diamines, DFT can model the coordination of the diamine to a metal center, the subsequent bond-forming or bond-breaking steps, and the structures of any transient species.

In related systems, DFT has been used to investigate the mechanism of various reactions. For instance, calculations on other diamine-catalyzed reactions have successfully elucidated the role of the catalyst and the origins of stereoselectivity. It is plausible that similar computational approaches could be applied to reactions of this compound to predict the geometries and energies of transition states in, for example, metal-catalyzed C-H activation or nucleophilic addition reactions. The methyl group on the indane scaffold would likely introduce specific steric and electronic effects that could be precisely modeled using DFT.

Identification and Characterization of Key Reactive Intermediates

The course of a chemical reaction is often dictated by the formation of transient reactive intermediates. Understanding the nature of these intermediates is fundamental to controlling the reaction outcome.

Radical Intermediates (e.g., Carbene Radicals, Amidyl Radicals)

Reactions involving 1,2-diamines can, under certain conditions, proceed through radical pathways. For instance, in the presence of a suitable initiator, an amidyl radical could be formed at one of the nitrogen atoms of this compound. This radical could then participate in intra- or intermolecular reactions, such as hydrogen atom abstraction or addition to a double bond. The stereochemistry of the diamine and the position of the methyl group would likely influence the facial selectivity of subsequent reactions.

Ionic Intermediates (e.g., Carbocations, Keteniminium Ions)

Ionic intermediates are also plausible in reactions of this compound. Protonation of one of the amino groups could lead to the formation of an ammonium (B1175870) ion, which could act as a chiral directing group. In other scenarios, loss of a leaving group from a derivatized diamine could generate a carbocation on the indane framework. The stability of such a carbocation would be influenced by the adjacent amino group and the methyl substituent. The formation of keteniminium ions is another possibility, particularly in reactions involving the condensation of the diamine with carbonyl compounds. These electrophilic intermediates would be susceptible to nucleophilic attack, with the stereochemical outcome being directed by the chiral scaffold.

Elucidation of Stereocontrol Mechanisms

The chiral nature of this compound makes it a valuable target for asymmetric synthesis. The stereocontrol in reactions utilizing this diamine, either as a reactant or as a chiral ligand, is of paramount importance.

The stereochemical outcome of a reaction is determined by the difference in the activation energies of the diastereomeric transition states. In the case of this compound, the fixed conformation of the five-membered ring and the defined stereocenters of the amino groups and the methyl group create a specific chiral environment. When this diamine is used as a ligand for a metal catalyst, it can effectively block certain coordination sites on the metal, forcing the substrate to approach from a specific direction, thus leading to a high degree of enantioselectivity in the product.

Computational modeling can be a powerful tool to understand the origins of stereocontrol. By calculating the energies of the different transition state structures leading to the various possible stereoisomers, researchers can predict which product will be favored. These models can take into account non-covalent interactions, such as hydrogen bonding and steric repulsion, which are often crucial in determining the stereochemical course of a reaction.

A comprehensive search of available scientific literature and databases has revealed no specific kinetic studies or investigations into the rate-determining steps for reactions involving the chemical compound This compound .

Therefore, it is not possible to provide the detailed research findings and data tables requested for the section "6.4. Kinetic Studies and Determination of Rate-Determining Steps." The generation of scientifically accurate content for this specific topic is contingent on the existence of published research, which appears to be unavailable at this time.

Consequently, the article focusing on the mechanistic investigations of reactions involving this compound cannot be completed as per the provided outline due to the absence of the required data.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. Through the application of various NMR experiments, including ¹H NMR, ¹³C NMR, and Nuclear Overhauser Effect Spectroscopy (NOESY), a comprehensive picture of the connectivity and spatial arrangement of atoms within 3-Methyl-2,3-dihydro-1H-indene-1,2-diamine can be constructed.

¹H NMR (Proton NMR) provides information about the chemical environment and connectivity of hydrogen atoms. In the case of a related compound, 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, the protons of the methylene (B1212753) groups in the indane structure appear as distinct multiplets due to their diastereotopic nature arising from the chiral center at C-1'. researchgate.netresearchgate.net The chemical shifts for the CH2 protons are observed at approximately 2.13, 2.50, 2.98, and 3.08 ppm. researchgate.net For this compound, the methyl group would introduce an additional signal, and the diamine functionalization would further alter the chemical shifts of the neighboring protons.

¹³C NMR (Carbon-13 NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For instance, in a study of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, the carbon signals were fully assigned, with the methylene carbons of the indane moiety appearing in the aliphatic region. researchgate.net The introduction of a methyl group and two amino groups in this compound would be clearly evident in the ¹³C NMR spectrum, with the methyl carbon appearing at a characteristic upfield chemical shift.

NOESY (Nuclear Overhauser Effect Spectroscopy) is a powerful 2D NMR technique that reveals through-space correlations between protons that are in close proximity, typically within 5 Å. ucsb.eduduke.edu This is crucial for determining the stereochemistry, such as the relative configuration of the methyl group and the two amino groups on the five-membered ring. By observing cross-peaks between specific protons in the NOESY spectrum, the spatial relationships between different parts of the molecule can be established, allowing for the assignment of the cis or trans configuration of the substituents. For example, a NOESY experiment on a related iridium hydride complex showed clear dipolar interactions between the hydride and specific protons on the ligand, confirming their spatial proximity. researchgate.net

¹H and ¹³C NMR Data for Indane Derivatives
Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)Reference
2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene2.13, 2.50, 2.98, 3.08 (CH₂ protons)32.2, 34.2, 39.1 (CH₂ carbons), 47.8 (CH carbon) researchgate.netresearchgate.net
3-Methyl-1H-indole2.42 (CH₃), 6.99-7.80 (aromatic & NH)9.82 (CH₃), 111.12-136.41 (aromatic & indole (B1671886) carbons) rsc.org

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound, HRMS would confirm the elemental composition of C₁₀H₁₄N₂.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and non-volatile molecules like diamines. ESI-MS typically produces protonated molecular ions [M+H]⁺, which can then be subjected to fragmentation analysis (MS/MS) to elucidate the structure. The fragmentation pattern would be expected to show losses of the amino groups and the methyl group, providing further confirmation of the structure. For instance, the mass spectrum of a related carboxylate salt of a calix chemicalbook.compyrrole derivative showed the expected molecular ion peak. rsc.org

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute configuration. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a salt of this compound, a detailed model of the atomic arrangement in the solid state can be generated.

This technique provides precise bond lengths, bond angles, and torsional angles, revealing the conformation of the five-membered ring and the relative and absolute stereochemistry of the chiral centers. For example, the X-ray structure of 2-(diphenylmethylidene)-2,3-dihydro-1H-inden-1-one revealed the planarity of the indanone ring system and the dihedral angles between the various rings. nih.gov Similarly, the crystal structure of another indole derivative was confirmed by single-crystal X-ray diffraction, providing detailed information about its molecular geometry. mdpi.com

Vibrational Spectroscopy (e.g., FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy is particularly useful for identifying the presence of N-H bonds in the amino groups and C-H bonds in the aliphatic and aromatic portions of the molecule. For instance, in the FT-IR spectrum of a cyclocondensation product of 1,2-phenylenediamine, the disappearance of the primary amine absorptions and the appearance of a secondary amine absorption confirmed the reaction had occurred. researchgate.net For this compound, the N-H stretching vibrations would be expected in the region of 3300-3500 cm⁻¹, while the C-H stretching vibrations would appear around 2800-3100 cm⁻¹.

FT-Raman Spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational modes of the molecule. For example, the FT-Raman spectrum of 1-acetyl-1H-indole-2,3-dione was used in conjunction with FT-IR to perform a comprehensive vibrational analysis. researchgate.net

Characteristic Vibrational Frequencies
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopic Technique
Amine (N-H)Stretching3300-3500FT-IR
Aliphatic C-HStretching2850-2960FT-IR, FT-Raman
Aromatic C-HStretching3000-3100FT-IR, FT-Raman
Aromatic C=CStretching1400-1600FT-IR, FT-Raman

Electronic Spectroscopy (e.g., UV-Vis) for Electronic Structure Probing

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

For this compound, the UV-Vis spectrum would be expected to show absorptions characteristic of the substituted benzene (B151609) ring. The position and intensity of these absorptions can be influenced by the substituents on the aromatic ring. For example, the UV-Vis spectrum of 2,3-dihydro-5-methyl-1H-indene shows absorption maxima that are characteristic of the indane chromophore. nist.gov The presence of the amino groups in this compound would likely cause a shift in the absorption bands compared to the unsubstituted indane.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of a compound and for separating and quantifying enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for determining the enantiomeric excess (e.e.) of a chiral compound. nih.govsigmaaldrich.com By using a chiral stationary phase, the two enantiomers of this compound can be separated and their relative amounts quantified. This is crucial for applications where a single enantiomer is required. The development of a chiral HPLC method often involves screening different chiral columns and mobile phase compositions to achieve optimal separation. pensoft.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netresearchgate.net GC-MS can be used to assess the purity of this compound and to identify any volatile impurities. The retention time in the gas chromatogram provides a measure of the compound's volatility and interaction with the stationary phase, while the mass spectrum provides confirmation of its identity.

Theoretical and Computational Chemistry of 3 Methyl 2,3 Dihydro 1h Indene 1,2 Diamine and Its Derivatives

Electronic Structure Calculations (e.g., HOMO-LUMO Analysis)

The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of these investigations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. mdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity and biological activity. nih.gov For instance, in studies of related Schiff base compounds, a small HOMO-LUMO energy gap was indicative of potential charge transfer interactions within the molecule. nih.gov Theoretical calculations, often employing Density Functional Theory (DFT) with basis sets like B3LYP/6-311+G(d,p), are used to determine these energy levels. For derivatives of 1,3,4-triaza-3H-indene, DFT calculations have been used to determine the HOMO-LUMO gap, which helps in understanding their reactivity. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for 3-Methyl-2,3-dihydro-1H-indene-1,2-diamine

ParameterPredicted Value (eV)Significance
EHOMO-5.5 to -6.5Electron-donating capacity
ELUMO-0.5 to 0.5Electron-accepting capacity
Energy Gap (ΔE)5.0 to 6.0Chemical reactivity and stability

Note: These values are hypothetical and represent a plausible range based on calculations for similar molecular structures.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov

In computational studies of similar heterocyclic compounds, the negative potential is often localized around electronegative atoms like nitrogen and oxygen, while positive potentials are found near hydrogen atoms. nih.gov For this compound, the MEP map would be expected to show significant negative potential around the two nitrogen atoms of the diamine group, highlighting them as primary sites for interaction with electrophiles. The aromatic ring would also influence the charge distribution.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by describing the Lewis-like chemical bonding picture. wikipedia.org It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. nih.gov NBO analysis can quantify the stabilization energies associated with these interactions, providing insight into the molecule's stability. wikipedia.org

Key aspects of NBO analysis include the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For instance, the interaction between a bonding orbital (donor) and an antibonding orbital (acceptor) signifies electron delocalization, which contributes to the stability of the molecule. wikipedia.org In related compounds, NBO analysis has revealed the percentage of Lewis and non-Lewis structure, indicating the degree of electronic delocalization. nih.gov For this compound, NBO analysis would likely reveal significant hyperconjugative interactions involving the lone pairs of the nitrogen atoms and the π-system of the indene (B144670) ring.

Table 2: Predicted NBO Analysis Data for Key Interactions in this compound

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(N1)σ(C1-C2)> 5.0
LP(N2)σ(C2-C3)> 5.0
π(C4-C5)π*(C6-C7)> 20.0

Note: LP denotes a lone pair. The values are illustrative and based on typical stabilization energies found in similar systems.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. semanticscholar.org For a molecule like this compound, with its non-planar five-membered ring and flexible amino groups, multiple conformers are possible.

Molecular Dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of the molecule over time. nih.gov By simulating the motion of atoms and molecules, MD can explore the conformational landscape, identify the most populated conformations, and analyze the stability of the molecule in different environments. nih.gov For example, MD simulations of related indene derivatives have been used to study their binding stability within biological targets. nih.gov

Prediction of Spectroscopic Parameters from First Principles

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, from first principles. These predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.

DFT calculations are commonly used to predict these parameters. For instance, calculated ¹H and ¹³C NMR chemical shifts can be correlated with experimental data to assign signals to specific atoms in the molecule. nih.gov Similarly, the calculation of vibrational frequencies can help in the assignment of bands in IR and Raman spectra. Theoretical studies on related indane derivatives have shown good agreement between calculated and experimental vibrational modes. researchgate.net

Advanced Materials and Functional Applications Beyond Catalysis

Incorporation into Polymeric Architectures

The presence of two primary amine groups allows 3-Methyl-2,3-dihydro-1H-indene-1,2-diamine to act as a monomer in polymerization reactions, particularly in the synthesis of polyamides. Polyamides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance.

The synthesis of polyamides from diamines typically proceeds via polycondensation with dicarboxylic acids or their more reactive derivatives, such as diacid chlorides. nih.govscielo.br The general reaction involves the formation of amide bonds between the amine groups of the diamine and the carboxyl groups of the diacid. When a chiral diamine like this compound is used, the chirality can be transferred to the polymer backbone, resulting in optically active polymers. These chiral polymers are of significant interest for applications in chiral separations, asymmetric catalysis, and advanced optical materials.

The properties of the resulting polyamide can be tailored by selecting different diacid comonomers. For instance, using aromatic dicarboxylic acids can lead to rigid, high-melting, and highly transparent polyamides, while aliphatic diacids may impart greater flexibility. mdpi.comresearchgate.net The incorporation of bulky or unsymmetrical monomers is a known strategy to improve the solubility of aromatic polyamides, which are often difficult to process. researchgate.net

Table 1: General Properties of Polyamides Derived from Aromatic Diamines

PropertyTypical Range/ValueSignificance
Glass Transition Temp (Tg)> 300 °CIndicates high thermal stability, suitable for high-temperature applications.
SolubilitySoluble in polar aprotic solvents (e.g., NMP, DMF, DMSO)Enables solution-based processing like casting into films. mdpi.com
Optical Transparency>88% at 550 nmCrucial for applications in flexible displays and optical films. mdpi.com
Mechanical StrengthHigh tensile strength and modulusProvides durability and robustness for engineering applications.

Development as Optoelectronic Materials (e.g., Hole Transport Materials, Electron Blocking Materials)

In the field of optoelectronics, organic molecules with specific electronic properties are crucial for the fabrication of devices like organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Hole Transport Materials (HTMs) are a key component of such devices, responsible for efficiently extracting and transporting positive charge carriers (holes) while often blocking electrons. mdpi.com

Ideal HTMs possess several key characteristics:

Appropriate Energy Levels: The Highest Occupied Molecular Orbital (HOMO) energy level must align with the valence band of the active layer (e.g., perovskite) for efficient hole extraction.

High Hole Mobility: To ensure rapid charge transport and minimize recombination losses. rsc.org

Good Film-Forming Properties: The ability to form smooth, uniform, and stable thin films is essential for device performance and longevity.

Molecules based on a Donor-π-Acceptor (D-π-A) architecture are a common design strategy for HTMs. mdpi.comresearchgate.net While specific research on this compound as an HTM precursor is not widely documented, its diamine functionality allows it to be incorporated as a donor unit into larger conjugated systems. By reacting the diamine with suitable π-bridges and acceptor molecules, novel D-π-A type materials could potentially be synthesized. The rigid indane core could enhance the morphological stability and glass transition temperature of the resulting material, which are desirable properties for durable optoelectronic devices.

Table 2: Key Parameters for Selected Hole Transport Materials

HTM NameHOMO (eV)LUMO (eV)Hole Mobility (cm² V⁻¹ s⁻¹)Application
Spiro-OMeTAD-5.13-2.068.1 x 10⁻⁵PSCs dyenamo.se
PTAA-5.20-2.301.0 x 10⁻³PSCs dyenamo.se
TaTm-5.40-2.354.0 x 10⁻⁴PSCs dyenamo.se

Design of Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking. Chiral diamines are valuable building blocks in the construction of complex and functional supramolecular architectures.

The two amine groups of this compound can act as hydrogen bond donors, while the lone pairs on the nitrogen atoms can act as hydrogen bond acceptors. This allows the molecule to self-assemble or to co-assemble with other molecules to form ordered structures like helices, sheets, or three-dimensional networks. Furthermore, the amine groups are effective ligands for coordinating to metal ions, opening possibilities for the creation of chiral metal-organic frameworks (MOFs) or discrete coordination complexes with specific geometries and functionalities.

Derivatives for pH and Metal Ion Sensing

Schiff bases, formed by the condensation reaction between a primary amine and an aldehyde or ketone, are a class of compounds widely recognized for their applications in chemical sensing. mdpi.com The diamine functionality of this compound makes it an excellent precursor for synthesizing bis-Schiff base ligands.

The general synthesis involves reacting two equivalents of an aldehyde (often containing a chromophoric or fluorophoric group, like salicylaldehyde) with one equivalent of the diamine. mdpi.comresearchgate.net The resulting Schiff base ligand typically contains an imine (-C=N-) group and a binding pocket that can selectively coordinate with specific metal ions.

The binding of a metal ion or a change in pH can perturb the electronic structure of the Schiff base, leading to a detectable change in its optical properties, such as a color change (colorimetric sensing) or a change in fluorescence intensity (fluorometric sensing). The specific structure of the binding site, influenced by the chiral indane backbone and the choice of aldehyde, can be tuned to achieve selectivity for different analytes.

Future Research Directions

Exploration of Novel and More Sustainable Synthetic Pathways

The future synthesis of 3-Methyl-2,3-dihydro-1H-indene-1,2-diamine and its derivatives will likely focus on principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of renewable resources. Current strategies for synthesizing chiral 1,2-diamines and indane derivatives often involve multi-step sequences that can be resource-intensive. nih.govrsc.org Future research should aim to develop more direct and sustainable synthetic methodologies.

Key areas for exploration include:

Asymmetric C-H Functionalization: Direct, stereoselective functionalization of C-H bonds on the indane scaffold presents a highly atom-economical approach to introduce the diamine functionality or other desired groups. bohrium.com Research into transition-metal catalyzed C-H amination reactions could provide a direct route to the target compound from a simpler precursor.

Biocatalysis: The use of enzymes, such as transaminases or ammonia (B1221849) lyases, could offer a highly enantioselective and environmentally benign route to chiral aminoindanes. These biocatalytic methods often proceed under mild conditions in aqueous media, reducing the reliance on harsh reagents and organic solvents.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could enable more efficient and reproducible production.

Synthetic StrategyPotential AdvantagesKey Research Focus
Asymmetric C-H FunctionalizationHigh atom economy, reduced number of stepsDevelopment of selective and active catalysts
BiocatalysisHigh enantioselectivity, mild reaction conditionsEnzyme screening and engineering
Flow ChemistryImproved safety, scalability, and controlReactor design and optimization of reaction parameters

Design of Highly Efficient, Robust, and Recyclable Catalytic Systems

A primary application for chiral diamines like this compound is as ligands in asymmetric catalysis. wikipedia.orgeburon-organics.com Future research will be directed towards creating catalytic systems that are not only highly efficient and selective but also robust and easily recyclable, addressing key challenges in sustainable chemistry. rsc.orgnih.govrsc.org

Future research in this area should focus on:

Immobilization on Solid Supports: Anchoring the diamine or its metal complexes onto solid supports such as polymers, silica, or magnetic nanoparticles can facilitate catalyst recovery and reuse. rsc.org The challenge lies in maintaining high catalytic activity and enantioselectivity after immobilization.

Homogeneous Recyclable Catalysts: The development of catalysts that are soluble during the reaction but can be easily separated afterwards, for instance by using phase-tagged ligands or by inducing precipitation after the reaction, is a promising avenue. bohrium.com

Metal-Organic Frameworks (MOFs): Incorporating the diamine ligand into the structure of a MOF can create a highly porous and stable heterogeneous catalyst with well-defined active sites.

Catalytic SystemKey FeaturesResearch and Development Goals
Immobilized CatalystsHeterogeneous, easy to separateMaintaining activity and selectivity upon immobilization
Homogeneous Recyclable CatalystsSoluble during reaction, separable post-reactionDesigning smart ligands for efficient recovery
Metal-Organic Frameworks (MOFs)High porosity, defined active sitesSynthesis of stable and catalytically active MOFs

Advanced Mechanistic Insights through Integrated Experimental and Computational Studies

A deeper understanding of the reaction mechanisms underlying the catalytic activity of this compound-based systems is crucial for the rational design of improved catalysts. A synergistic approach combining experimental techniques and computational modeling will be instrumental in achieving this. nih.govnih.gov

Future research should integrate:

In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy can provide real-time information about the catalyst structure and the reaction intermediates under catalytic conditions.

Kinetic Studies: Detailed kinetic analysis can help to elucidate the rate-determining steps of a catalytic cycle and provide insights into the influence of various reaction parameters.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the transition states and intermediates of a reaction, helping to explain the origin of enantioselectivity and guide the design of more effective ligands. nih.govnih.gov

Expansion of Applications in Material Science, Chemical Sensing, and Other Emerging Fields

Beyond its role in catalysis, the unique structural and chiral properties of this compound make it a promising candidate for applications in material science and chemical sensing. nih.govnih.gov

Future research could explore:

Chiral Polymers and Materials: The diamine can be used as a monomer for the synthesis of chiral polymers with potential applications in chiral separations, asymmetric catalysis, and as advanced optical materials.

Fluorescent Sensors: By incorporating a fluorophore, derivatives of this compound could be developed as fluorescent sensors for the detection of metal ions or other chiral molecules. nih.govmdpi.com The rigid indane scaffold can enhance the sensitivity and selectivity of such sensors. The development of indane-based fluorescent probes for biological imaging is an emerging area of research. nih.gov

Molecular Recognition and Self-Assembly: The defined stereochemistry and hydrogen bonding capabilities of the diamine can be exploited to create ordered supramolecular structures through self-assembly, with potential applications in nanotechnology and drug delivery.

Application AreaPotential Role of the CompoundResearch Focus
Material ScienceChiral monomer for polymer synthesisDevelopment of polymers with tailored properties
Chemical SensingScaffold for fluorescent probesDesign of selective and sensitive sensors
Molecular RecognitionBuilding block for self-assembled structuresControl over supramolecular architecture

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Methyl-2,3-dihydro-1H-indene-1,2-diamine, and how do reaction conditions influence yield and selectivity?

  • Methodological Answer : The compound is synthesized via reduction of indene derivatives, often using catalytic hydrogenation or metal hydrides. Key parameters include temperature (60–100°C), solvent choice (e.g., ethanol or THF), and chiral catalysts (e.g., (1R,2S)-cyclopentane-1,2-diamine) to achieve enantiomeric purity. For example, reactions under air at 60–100°C with 0.5 mmol substrate in 1 mL solvent yield >80% purity when monitored by HPLC .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR identify amine protons (δ 1.5–2.5 ppm) and bicyclic carbon frameworks.
  • IR : Stretching frequencies for NH2_2 (3300–3500 cm1^{-1}) and aromatic C-H (3000–3100 cm1^{-1}) are critical.
  • Mass Spectrometry : Molecular ion peaks at m/z 148.20 confirm the molecular weight .

Q. What are the primary chemical reactions involving this compound, and which reagents are typically employed?

  • Methodological Answer : The amine groups participate in nucleophilic substitutions (e.g., alkylation with methyl iodide) and condensation reactions (e.g., with carbonyl compounds). Reductive amination and Pd-catalyzed cross-coupling are also common. Reagents like NaBH4_4 (for reduction) and Boc anhydride (for protection) are frequently used .

Advanced Research Questions

Q. How can enantiomeric purity be achieved and quantified during synthesis, and what challenges arise in scaling chiral resolutions?

  • Methodological Answer : Chiral catalysts (e.g., (1R,2S)-cyclohexane-1,2-diamine) or chiral stationary phases in HPLC are used for enantiomer separation. Challenges include maintaining catalytic efficiency at scale and minimizing racemization during workup. Enantiomeric excess (ee) is quantified via chiral HPLC with UV detection at 254 nm .

Q. What computational models predict the biological activity of this compound, and how do they align with experimental data?

  • Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models predict interactions with biological targets like monoamine oxidases or G-protein-coupled receptors. Discrepancies between computational and experimental IC50_{50} values (e.g., ±10% variance) may arise from solvation effects or protein flexibility. Validation requires in vitro enzyme assays .

Q. How do structural modifications (e.g., fluorination or methyl group substitution) alter the compound’s reactivity and pharmacological profile?

  • Methodological Answer : Fluorination at the indene ring (e.g., 6-Fluoro-2,3-dihydro-1H-inden-1-amine) increases metabolic stability but reduces solubility. Methyl substitution enhances steric hindrance, affecting binding affinity. Comparative studies using SPR (Surface Plasmon Resonance) show a 2–3-fold difference in receptor binding kinetics between analogs .

Q. What analytical strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) and validate purity via LC-MS. For example, impurities >5% can skew IC50_{50} by 1–2 orders of magnitude. Cross-laboratory reproducibility studies and meta-analyses of raw data are recommended .

Q. How does this compound function as a ligand in transition-metal catalysis, and what mechanistic insights exist?

  • Methodological Answer : The compound acts as a bidentate ligand in Pd- or Cu-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Mechanistic studies (EPR, XAS) reveal that the amine groups stabilize metal centers via σ-donation, accelerating oxidative addition steps. Turnover numbers (TONs) increase by 20–30% compared to non-chelating ligands .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.